molecular formula C22H18FN3O3S B2588031 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 946322-22-1

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2588031
CAS No.: 946322-22-1
M. Wt: 423.46
InChI Key: BJYVLCRTSKVIAH-UHFFFAOYSA-N
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Description

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of indole, pyridine, and sulfonyl functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the sulfonyl group and the pyridin-4-ylmethyl acetamide moiety. Common synthetic routes include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Pyridin-4-ylmethyl Acetamide: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((4-chlorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(3-((4-bromophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

The presence of the 4-fluorophenyl group in 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-17-5-7-18(8-6-17)30(28,29)21-14-26(20-4-2-1-3-19(20)21)15-22(27)25-13-16-9-11-24-12-10-16/h1-12,14H,13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYVLCRTSKVIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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